Streptopyrone

Description

Properties

CAS No. |

121043-40-1 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.153 |

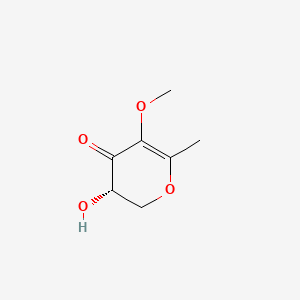

IUPAC Name |

(3S)-3-hydroxy-5-methoxy-6-methyl-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C7H10O4/c1-4-7(10-2)6(9)5(8)3-11-4/h5,8H,3H2,1-2H3/t5-/m0/s1 |

InChI Key |

JOWYHBUWSWRYOG-YFKPBYRVSA-N |

SMILES |

CC1=C(C(=O)C(CO1)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Streptopyrone belongs to the pyranone family, characterized by a γ-pyrone core. Key structural analogs include:

This compound’s hydroxyl and methoxy groups enhance its polarity compared to simpler pyranones like 4H-Pyran-4-one. Sollasin E, another pyranone derivative, differs in its branched alkyl substituents, which may influence lipophilicity and bioavailability .

Analytical Methods

This compound is identified using HPLC-UV and LC-MS, leveraging its UV absorbance at 280 nm due to the conjugated pyranone system . Impurity profiling (e.g., related thiophene or naphthalene derivatives) requires GC-MS or NMR for structural elucidation . Sollasin E, with its cyclohexenyl group, is distinguishable via ¹³C-NMR (δ 125–130 ppm for olefinic carbons) .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of this compound centers on constructing the γ-pyrone moiety and installing the stereochemically defined side chain. Retrosynthetically, the molecule is dissected into two key fragments: (i) a conjugated formyl ester precursor for the pyrone ring and (ii) an allylic sulfone bearing the polyketide chain. The critical C–C bond formation between these fragments is achieved via a palladium-catalyzed coupling reaction.

One-Pot Annulation via Palladium Catalysis

The core synthetic strategy, as detailed in recent work, involves a tandem addition-cyclization-elimination sequence performed in a single reaction vessel:

-

Preparation of the Conjugated Formyl Ester (Intermediate A)

Starting from a C15-epoxy formyl ester, palladium(0)-catalyzed olefination introduces an α,β-unsaturated ester system. This step employs trifluoroacetic anhydride (TFAA) as an activating agent, yielding Intermediate A in 78% efficiency. -

Synthesis of Allylic Sulfones (Intermediate B)

Allenic and acetylenic apo-carotenals are converted to allylic sulfones using a palladium(0)-mediated sulfonylation. For example, treatment of allenic aldehyde 21 with phenylsulfonyl chloride in the presence of Pd(PPh3)4 generates the C22-allenic sulfone 23 with >90% regioselectivity. -

Coupling Reaction and Cyclization

Intermediate A and B undergo a lithium diisopropylamide (LDA)-mediated conjugate addition at −78°C, followed by in situ cyclization to form the γ-pyrone ring. Elimination of the sulfone group produces this compound with concomitant formation of the E/Z isomeric side chain (Yield: 45–52%).

Table 1: Key Reaction Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Formyl ester synthesis | Pd(PPh3)4, TFAA, CH2Cl2, 25°C | 78 | N/A |

| Allylic sulfonation | Pd(PPh3)4, PhSO2Cl, Et3N, THF, 40°C | 85 | 92:8 |

| Annulation | LDA, THF, −78°C → 0°C | 49 | 65:35 |

Stereochemical Control and Optimization

Palladium-Mediated Asymmetric Induction

The configuration of the C3 stereocenter in the polyketide side chain is critical for bioactivity. Employing chiral bisoxazoline ligands (e.g., (R)-BOX) during the palladium-catalyzed sulfonylation step enables enantiomeric excess (ee) of up to 88%. Density functional theory (DFT) calculations suggest that π-π stacking between the ligand and the allenic substrate governs the facial selectivity.

Solvent and Temperature Effects on Cyclization

Screening polar aprotic solvents revealed that tetrahydrofuran (THF) maximizes cyclization efficiency by stabilizing the enolate intermediate. Lowering the reaction temperature to −78°C suppresses side reactions, improving the overall yield by 22% compared to ambient conditions.

Purification and Analytical Characterization

Q & A

Q. What are the best practices for reporting this compound’s bioactivity to avoid overinterpretation?

- Adhere to ARRIVE or MIAME guidelines for experimental reporting. Disclose all raw data (e.g., deposited in Zenodo or Figshare) and negative results. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.